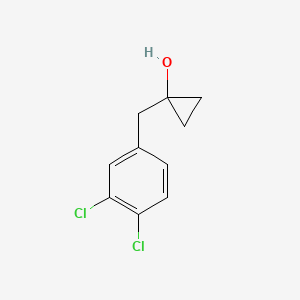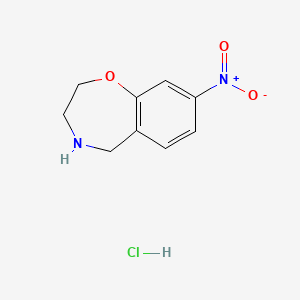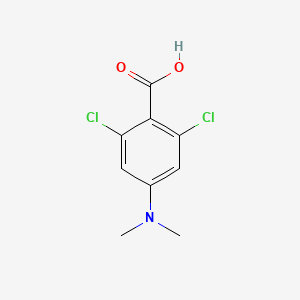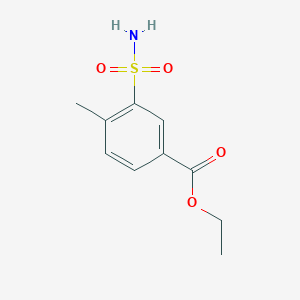
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H10Cl2O It features a cyclopropane ring attached to a benzyl group substituted with two chlorine atoms at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)cyclopropan-1-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropanol attacks the benzyl chloride, displacing the chloride ion and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3,4-Dichlorobenzyl)cyclopropanone or 1-(3,4-Dichlorobenzyl)cyclopropanoic acid.
Reduction: Formation of 1-(3,4-Dichlorobenzyl)cyclopropane or 1-(3,4-Dichlorobenzyl)cyclopropanol without chlorine atoms.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorobenzyl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyclopropane ring and dichlorobenzyl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dichlorobenzyl)cyclopropane: Lacks the hydroxyl group, making it less polar and potentially less reactive.
1-(3,4-Dichlorophenyl)cyclopropan-1-ol: Similar structure but with a phenyl group instead of a benzyl group, which can affect its reactivity and applications.
1-(3,4-Dichlorobenzyl)cyclobutan-1-ol: Contains a cyclobutane ring instead of a cyclopropane ring, leading to different steric and electronic properties.
Uniqueness
1-(3,4-Dichlorobenzyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and dichlorobenzyl group, which imparts specific chemical and physical properties
Propriétés
Formule moléculaire |
C10H10Cl2O |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
1-[(3,4-dichlorophenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C10H10Cl2O/c11-8-2-1-7(5-9(8)12)6-10(13)3-4-10/h1-2,5,13H,3-4,6H2 |
Clé InChI |
WHAOHBWWFCKZCT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC(=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)
amine hydrochloride](/img/structure/B13503830.png)
![({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride](/img/structure/B13503837.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)







![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
